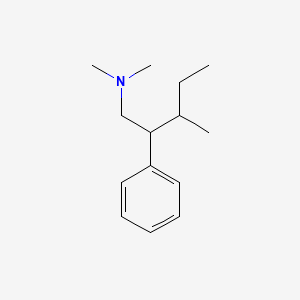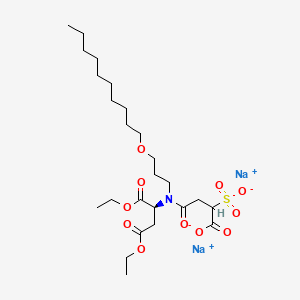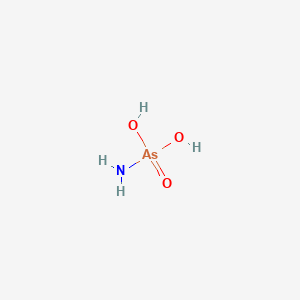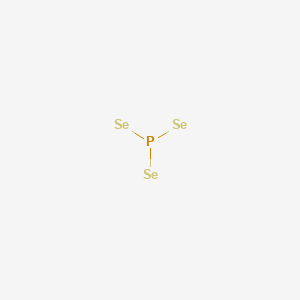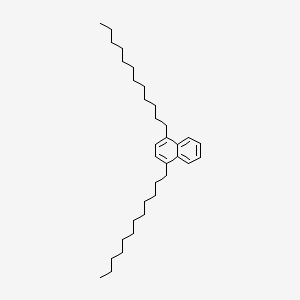
1,4-Didodecylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Didodecylnaphthalene is an organic compound with the molecular formula C34H56 It is a derivative of naphthalene, where two dodecyl groups are attached to the 1 and 4 positions of the naphthalene ring
Preparation Methods
The synthesis of 1,4-Didodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, palladium-catalyzed reactions have been explored for the synthesis of various naphthalene derivatives, including this compound .
Chemical Reactions Analysis
1,4-Didodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring. For instance, nitration and sulfonation reactions can be carried out using nitric acid and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields naphthoquinones, while reduction with lithium aluminum hydride produces dihydro derivatives .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a surfactant and its interactions with biological membranes.
Medicine: Although not widely used in medicine, its derivatives have been investigated for potential therapeutic applications.
Industry: It is used in the formulation of lubricants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Didodecylnaphthalene largely depends on its chemical structure and the specific reactions it undergoes. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as an electron acceptor, resulting in the formation of dihydro derivatives.
The molecular targets and pathways involved in these reactions are primarily related to the naphthalene ring and the dodecyl side chains. The presence of these long alkyl chains can influence the compound’s solubility and reactivity, making it suitable for various applications .
Comparison with Similar Compounds
1,4-Didodecylnaphthalene can be compared with other naphthalene derivatives, such as:
1,2-Didodecylnaphthalene: Similar in structure but with dodecyl groups at the 1 and 2 positions.
1,4-Dihydronaphthalene: A reduced form of naphthalene with hydrogen atoms at the 1 and 4 positions.
Naphthalene: The parent compound with no alkyl substitutions.
Properties
CAS No. |
28680-67-3 |
|---|---|
Molecular Formula |
C34H56 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
1,4-didodecylnaphthalene |
InChI |
InChI=1S/C34H56/c1-3-5-7-9-11-13-15-17-19-21-25-31-29-30-32(34-28-24-23-27-33(31)34)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-30H,3-22,25-26H2,1-2H3 |
InChI Key |
YCIGVZPUYBRFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C2=CC=CC=C12)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


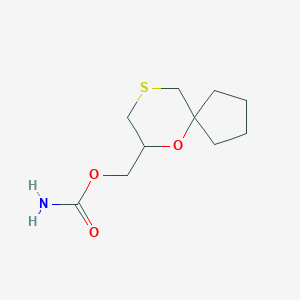
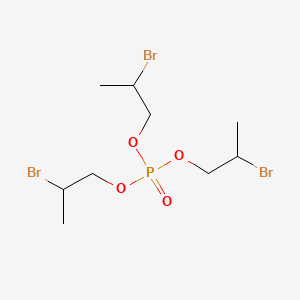
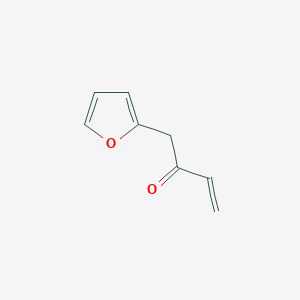
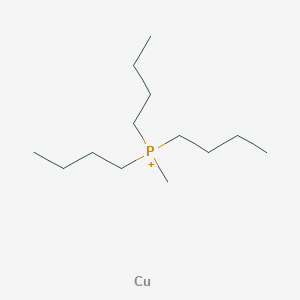
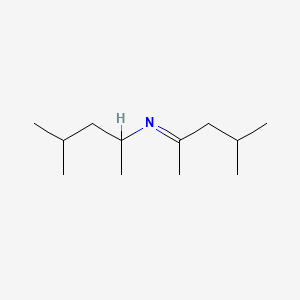
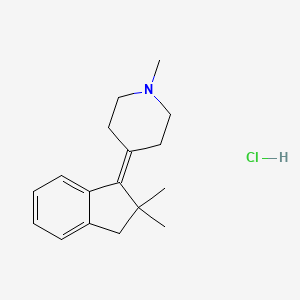
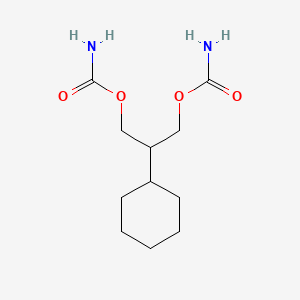
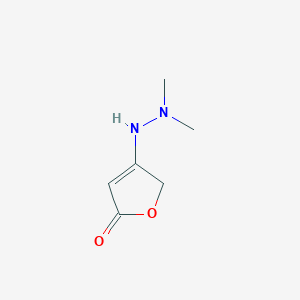
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
